2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine

Descripción general

Descripción

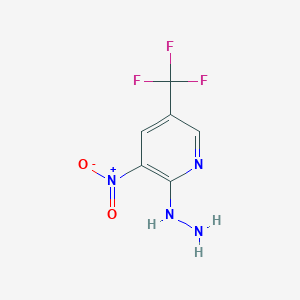

2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a hydrazino group, a nitro group, and a trifluoromethyl group attached to a pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Condensation Reactions with Carbonyl Compounds

The hydrazino group at position 2 readily reacts with aldehydes or ketones to form hydrazones, which can further cyclize into heterocyclic frameworks. For example:

These reactions exploit the nucleophilic nature of the hydrazino group, with microwave or ultrasonic irradiation enhancing reaction efficiency. The trifluoromethyl group remains inert under these conditions, while the nitro group stabilizes intermediates via electron-withdrawing effects .

Cyclization to Triazolopyridines

Under ultrasonic conditions, the compound undergoes ring-closure reactions with carboxylic acid derivatives to form triazolopyridines:

| Acid Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Nitrobenzoic acid | Ultrasonic (105°C, 3 h) | 3-(3-Nitrophenyl)-1,2,4-triazolo-pyridine | 40% |

The reaction mechanism involves initial imine formation followed by intramolecular cyclization, facilitated by the electron-deficient pyridine ring .

Multicomponent Reactions

The hydrazino group participates in one-pot multicomponent reactions (MCRs) with aldehydes and isocyanides to yield nitrogen-enriched scaffolds:

| Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Isobutyraldehyde, tert-butyl isocyanide | MeOH, rt, 24 h | Pyridotriazine derivative | 82% |

These MCRs leverage the hydrazino group’s dual nucleophilic sites, enabling sequential condensations and cyclizations. The trifluoromethyl group does not participate directly but influences regioselectivity .

Nitro Group Reduction

While direct reduction of the nitro group in this compound is not explicitly documented, analogous pyridines undergo nitro-to-amine conversion under catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl .

Hydrazino Group Oxidation

Oxidation with sodium hypochlorite (NaOCl) in alkaline media can convert the hydrazino group to a diazo intermediate, which may further react with nucleophiles .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a bioactive agent. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective.

Case Study: Antitumor Activity

Research has shown that derivatives of 2-hydrazino-3-nitro-5-(trifluoromethyl)pyridine exhibit significant antitumor activity. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the hydrazino group could lead to improved efficacy against specific cancer cell lines .

Agrochemicals

The compound's properties make it suitable for use in developing agrochemicals. Its ability to interact with biological systems can be harnessed to create effective herbicides or pesticides.

Case Study: Herbicidal Activity

In a study examining various pyridine derivatives, this compound showed promising herbicidal activity against common weeds, indicating its potential as an agricultural chemical .

Material Sciences

The unique chemical structure allows for applications in material sciences, particularly in the development of novel polymers or coatings that require specific thermal or chemical stability.

Case Study: Polymer Development

A recent investigation into polymers containing trifluoromethyl groups revealed enhanced thermal stability and mechanical properties, suggesting that incorporating this compound could lead to advanced materials for industrial applications .

Table 2: Mechanism Insights

| Functional Group | Role in Activity |

|---|---|

| Trifluoromethyl | Enhances potency and selectivity |

| Hydrazino | Participates in redox reactions |

| Nitro | Potentially involved in electron transfer processes |

Mecanismo De Acción

The mechanism of action of 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, causing oxidative stress and cell damage. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

- 2-Hydrazino-5-(trifluoromethyl)pyridine

- 2-Hydrazinyl-5-methyl-3-nitropyridine

- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Comparison: 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Actividad Biológica

2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, particularly the trifluoromethyl group and nitro substituent, suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is . Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, effective against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific enzymatic pathways.

- Antiviral Potential : Preliminary investigations into the antiviral effects of this compound have been conducted, particularly against viruses like Dengue virus (DENV). In vitro assays demonstrated significant inhibition of viral replication at low concentrations .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Reports indicate that it may induce apoptosis in cancer cells, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antiviral | Significant inhibition of DENV replication | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Antiviral Activity Against DENV

In a study assessing the antiviral activity of this compound, human hepatoma (Huh7) cells were infected with DENV2. The compound was tested for its efficacy at 48 hours post-infection using luciferase assays. The results indicated a half-maximal effective concentration (EC50) in the nanomolar range, highlighting its potential as a therapeutic agent against viral infections .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microbial and viral cells.

- Cell Membrane Disruption : Its hydrophobic properties may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

Propiedades

IUPAC Name |

[3-nitro-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N4O2/c7-6(8,9)3-1-4(13(14)15)5(12-10)11-2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUQSZLMISKOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390887 | |

| Record name | 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288246-61-7 | |

| Record name | 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.